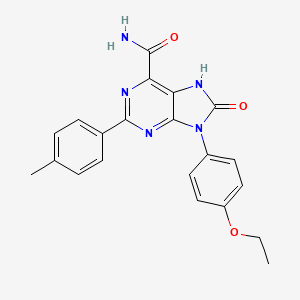![molecular formula C21H17N3O2 B2527270 4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-59-2](/img/structure/B2527270.png)
4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of diazonium salts, cyclization, and subsequent functionalization. For instance, the synthesis of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was achieved through a one-pot synthesis method, which is a desirable approach due to its simplicity and efficiency . This suggests that a similar one-pot synthesis approach might be applicable for the synthesis of 4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, although the specific reagents and conditions would likely differ.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the related compound mentioned earlier was characterized using single-crystal X-ray diffraction and optimized using DFT, which provided detailed geometric parameters and vibrational wavenumbers . These techniques could also be employed to determine the molecular structure of this compound, revealing its conformation and electronic structure.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their specific functional groups and structural features. The paper on the synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine describes the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which are related to the compound of interest . These reactions typically involve interactions with active methylene compounds, suggesting that the compound may also react with similar reagents to form new structures or derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be predicted based on their molecular structure. For instance, the non-linear optical (NLO) properties, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) of the related compound were investigated using theoretical calculations . These properties are important for understanding the behavior of the compound under various conditions and for potential applications in materials science. Similar theoretical studies could be conducted for this compound to predict its NLO properties, reactivity, and other relevant characteristics.
Scientific Research Applications
Synthesis and Biological Activity : Pyrazolo[1,5-c][1,3]benzoxazines, which are structurally related to your compound, have been synthesized and evaluated for their antitumor and anti-inflammatory activities (Horishny et al., 2020).
Heterocyclic Compound Research : Research on pyrazolo[1,5-c][1,3]benzoxazines includes exploring their potential as antimicrobial, anti-inflammatory, and antioxidant agents. A study highlighted the identification of compounds with high antimicrobial activity against S. aureus and others with anti-inflammatory effects superior to the reference drug diclofenac, along with high antioxidant activity (Mandzyuk et al., 2020).
Anticancer and Antimicrobial Properties : Synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, which include similar structures, has shown promising results in anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also exhibited antibacterial and antifungal activities (Katariya et al., 2021).
Heteroaromatic Rings Exploration : The exploration of bicyclic heteroaromatic rings like those found in pyrazolo[1,5-c][1,3]benzoxazines is ongoing. These compounds are of interest for their potential applications in biology and material science (Thorimbert et al., 2018).
Mechanism of Action
Target of Action
Compounds with pyrazolo and pyridine groups are often involved in interactions with various enzymes and receptors. For instance, some pyrazolo derivatives have been found to inhibit CDK2, a key regulator of cell cycle progression .
Mode of Action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, CDK2 inhibitors affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
4-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-16-9-7-14(8-10-16)18-12-19-17-5-1-2-6-20(17)26-21(24(19)23-18)15-4-3-11-22-13-15/h1-11,13,19,21,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDVDGOWZWOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)
![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)
![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)


![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)
